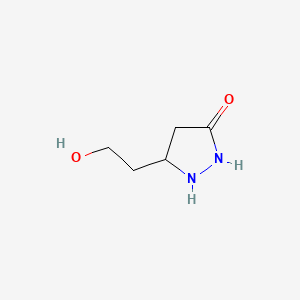

5-(2-Hydroxyethyl)pyrazolidin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

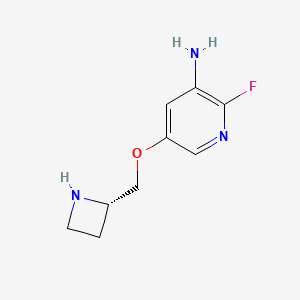

5-(2-Hydroxyethyl)pyrazolidin-3-one is a derivative of pyrazolidine . Pyrazolidine is a heterocyclic compound that is stable in air but is hygroscopic . The molecular formula of this compound is C5H10N2O2 .

Synthesis Analysis

The synthesis of pyrazolidin-3-ones has been a subject of interest due to their applicability in industrial processes and biological activity . One method involves the reaction of α-substituted propenals with activated hydrazines . Another approach involves the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate .Molecular Structure Analysis

The molecular formula of this compound is C5H10N2O2 . This indicates that the compound contains 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are quite interesting. For instance, the compound can undergo oxidative aromatization and bromination under mild conditions with a HBr-H2O2 system . Another reaction involves the reduction of certain compounds with NaBH4, mesylation of the resulting alcohols, and cyclization of the mesylates with hydrazine hydrate .Wissenschaftliche Forschungsanwendungen

Inhibitors of Bacterial Enzymes : Compounds related to 5-(2-Hydroxyethyl)pyrazolidin-3-one have been shown to inhibit enzymes in bacteria, such as the Escherichia coli UDP-N-acetylenolpyruvyl glucosamine reductase (MurB), with potential as antimicrobial agents against various bacterial strains (Gilbert et al., 2006).

Synthesis of β-Lactam Antibiotic Analogs : Derivatives of this compound have been used in the synthesis of β-lactam antibiotics, highlighting their potential in developing new antibiotic compounds (Panfil et al., 2002).

Cyclic α-Monocarbonyl Azo-Compounds Synthesis : This compound and its derivatives have been explored in the synthesis of cyclic α-monocarbonyl azo-compounds, indicating a role in producing diverse organic structures (Nagata & Kamata, 1970).

Anodic N-N Bond Formation in Organic Synthesis : It's been used in sustainable synthetic approaches in organic chemistry, particularly in anodic N-N bond formation, indicating its utility in environmentally friendly chemical syntheses (Gieshoff et al., 2016).

Antitubercular Activity : Some derivatives of this compound have been investigated for their antitubercular properties, especially against Mycobacterium tuberculosis (Samala et al., 2014).

Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones : A novel synthesis route starting from this compound to produce tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, indicating its role in complex heterocyclic compound synthesis (Mirnik et al., 2013).

Oxidative Functionalization in Organic Chemistry : This compound is involved in oxidative functionalization processes, showing its significance in creating chemically diverse structures (Terent’ev et al., 2017).

Synthesis of Antidiabetic Agents : Derivatives of this compound have been used in synthesizing potential antidiabetic agents, highlighting its role in the development of new therapeutic drugs (Kees et al., 1995).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 5-(2-Hydroxyethyl)pyrazolidin-3-one and related compounds are promising. There is a growing interest in the efficient and selective synthesis of pyrazolidinone derivatives due to their applicability in industrial processes and biological activity . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

Eigenschaften

IUPAC Name |

5-(2-hydroxyethyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-2-1-4-3-5(9)7-6-4/h4,6,8H,1-3H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBOTYLQJKYKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1R,2S)-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/no-structure.png)

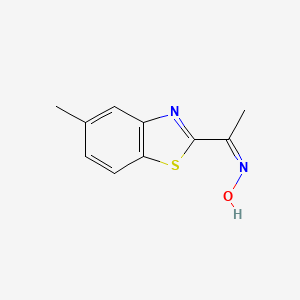

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)

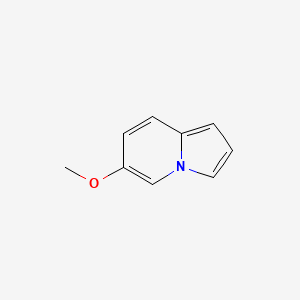

![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)

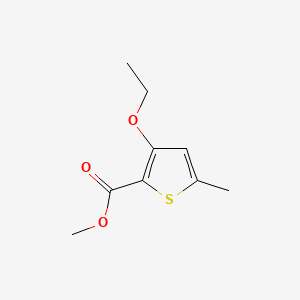

![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)